Butaprost (free acid form)
Overview
Description
Butaprost (free acid form) is a synthetic analog of prostaglandin E2 (PGE2) that exhibits high selectivity for the EP2 receptor subtype . It is frequently used in pharmacological studies to define the expression profile of EP receptors in various human and animal tissues and cells . The compound is known for its ability to bind to prostaglandin receptors with significantly higher affinity than its ester derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butaprost (free acid form) involves the removal of the methyl ester group from the parent compound, Butaprost, and the re-establishment of the native C-1 carboxylic acid . This modification enhances the binding affinity of the compound to prostaglandin receptors . The synthetic route typically involves the following steps:
Hydrolysis: The methyl ester group is hydrolyzed under acidic or basic conditions to yield the free acid form.
Purification: The resulting free acid is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of Butaprost (free acid form) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of the methyl ester are hydrolyzed using optimized reaction conditions to ensure high yield and purity.
Purification and Quality Control: The free acid form is purified using industrial-scale chromatography or crystallization techniques. Quality control measures are implemented to ensure the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Butaprost (free acid form) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butaprost (free acid form) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding affinity and selectivity of prostaglandin receptors.
Biology: Employed in research to define the expression profile of EP receptors in different tissues and cells.
Industry: Utilized in the development of new pharmacological agents targeting prostaglandin receptors.
Mechanism of Action
Butaprost (free acid form) exerts its effects by selectively binding to the EP2 receptor subtype . The binding of Butaprost to the EP2 receptor activates intracellular signaling pathways, leading to various physiological responses . The primary molecular targets include:
EP2 Receptor: Activation of this receptor leads to the production of cyclic adenosine monophosphate (cAMP), which mediates various cellular responses.
Intracellular Pathways: The activation of the EP2 receptor triggers downstream signaling pathways, including protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) pathways.
Comparison with Similar Compounds
Butaprost (free acid form) is unique due to its high selectivity for the EP2 receptor subtype and its ability to bind with significantly higher affinity than its ester derivatives . Similar compounds include:
Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but with lower selectivity for EP2.
Butaprost (methyl ester): The ester derivative of Butaprost, with lower binding affinity to EP receptors.
CAY10399: A congener of Butaprost free acid with similar binding properties.
Butaprost (free acid form) stands out due to its enhanced binding affinity and selectivity, making it a valuable tool in pharmacological research.
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4S)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-ZHIWTBQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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